1,1,1-Trifluoroheptadecan-2-one
Overview
Description
1,1,1-Trifluoroheptadecan-2-one, also known as Palmityl Trifluoromethyl Ketone, is an alpha-haloketone . It belongs to the class of organic compounds known as alpha-haloketones . These are organic compounds containing a halogen atom attached to the alpha carbon atom relative to the C=O group .
Molecular Structure Analysis
The molecular formula of 1,1,1-Trifluoroheptadecan-2-one is C17H31F3O . Its molecular weight is 308.4 g/mol . The IUPAC name is 1,1,1-trifluoroheptadecan-2-one . The InChI is 1S/C17H31F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(21)17(18,19)20/h2-15H2,1H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,1,1-Trifluoroheptadecan-2-one include a molecular weight of 308.4 g/mol . It has an XLogP3 of 8.5 , indicating its lipophilicity. It has no hydrogen bond donors and has four hydrogen bond acceptors . It has 14 rotatable bonds , suggesting its flexibility. The exact mass is 308.23270009 g/mol .
Scientific Research Applications
- Summary of the Application : 1,1,1-Trifluoroheptadecan-2-one, also known as PACOCF3, is used as a selective inhibitor of phospholipase A2 (PLA2), an enzyme that plays a crucial role in the inflammatory response . By inhibiting this enzyme, PACOCF3 can help to reduce inflammation.
- Methods of Application or Experimental Procedures : PACOCF3 is typically used in vitro, meaning it is applied to cells in a controlled environment outside of a living organism . The specific concentration used can vary depending on the experiment, but one source mentions an IC50 value of 3.8 μM, indicating that this is the concentration required to inhibit 50% of PLA2 activity .
- Results or Outcomes : PACOCF3 has been found to be four times more potent than arachidonyl trifluoromethyl ketone, another PLA2 inhibitor . It has also been found to alter calcium signaling and impair memory acquisition and retrieval . These effects have been observed both in vitro and in vivo, meaning they occur in both a controlled laboratory environment and within a living organism .
properties
IUPAC Name |
1,1,1-trifluoroheptadecan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(21)17(18,19)20/h2-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHYXYTYTLCTQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274441 | |
Record name | PACOCF3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoroheptadecan-2-one | |
CAS RN |
141022-99-3 | |
Record name | 1,1,1-Trifluoro-2-heptadecanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141022-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PACOCF3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Heptadecanone, 1,1,1-trifluoro- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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